molecular formula C18H17Br2N5OS B12141571 2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,6-dibromo-4-methyl phenyl)acetamide

2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,6-dibromo-4-methyl phenyl)acetamide

Cat. No.: B12141571
M. Wt: 511.2 g/mol
InChI Key: GCYOWHNKTMOYFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a substituted 1,2,4-triazole derivative featuring a 3-methylphenyl group on the triazole ring and a 2,6-dibromo-4-methylphenylacetamide moiety. The brominated aromatic ring in this compound may enhance lipophilicity and bioactivity compared to non-halogenated analogs, though systematic comparisons with structurally similar compounds are critical for understanding its unique properties.

Properties

Molecular Formula

C18H17Br2N5OS

Molecular Weight

511.2 g/mol

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dibromo-4-methylphenyl)acetamide

InChI

InChI=1S/C18H17Br2N5OS/c1-10-4-3-5-12(6-10)17-23-24-18(25(17)21)27-9-15(26)22-16-13(19)7-11(2)8-14(16)20/h3-8H,9,21H2,1-2H3,(H,22,26)

InChI Key

GCYOWHNKTMOYFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3Br)C)Br

Origin of Product

United States

Preparation Methods

Preparation of 4-Amino-5-(3-Methylphenyl)-4H-1,2,4-Triazole-3-Thiol

The triazole-thiol intermediate is synthesized via a three-step protocol derived from classical heterocyclic chemistry:

Step 1: Formation of Potassium Dithiocarbazate
Phenylacetic acid hydrazide reacts with carbon disulfide in ethanolic potassium hydroxide to yield potassium 3-(phenylacetyl)dithiocarbazate. This reaction proceeds at room temperature over 12–18 hours, achieving near-quantitative yields.

Step 2: Thiosemicarbazide Synthesis
The dithiocarbazate intermediate is condensed with 3-methylphenyl isothiocyanate in dry benzene under reflux for 6 hours. This step forms 1-(phenylacetyl)-4-(3-methylphenyl)thiosemicarbazide, with yields ranging from 88% to 95%.

Step 3: Cyclization to Triazole-Thiol
Alkaline cyclization of the thiosemicarbazide using 2N NaOH under reflux for 4 hours generates the triazole-thiol. Acidification with HCl precipitates the product, which is recrystallized from ethanol (62–79% yield).

ParameterDetails
Starting MaterialPhenylacetic acid hydrazide
Key Reagent3-Methylphenyl isothiocyanate
Cyclization Conditions2N NaOH, reflux, 4 hours
Yield62–79%

Synthesis of N-(2,6-Dibromo-4-Methylphenyl)Acetamide

The acetamide backbone is prepared through bromination and acetylation:

Step 1: Bromination of 4-Methylacetanilide
4-Methylacetanilide undergoes electrophilic bromination using bromine in acetic acid at 0–5°C. This regioselective reaction introduces bromine atoms at the 2- and 6-positions of the aromatic ring, yielding N-(2,6-dibromo-4-methylphenyl)acetamide (83–89% yield).

Step 2: Purification
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) and recrystallized from ethanol.

ParameterDetails
Brominating AgentBr₂ in acetic acid
Temperature0–5°C
Yield83–89%

Coupling of Intermediates to Form the Target Compound

The final step involves nucleophilic substitution between the triazole-thiol and a chloroacetamide derivative:

Step 1: Preparation of 2-Chloro-N-(2,6-Dibromo-4-Methylphenyl)Acetamide
N-(2,6-Dibromo-4-methylphenyl)acetamide reacts with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base. The reaction proceeds at 0°C for 2 hours, followed by room temperature stirring for 12 hours (75–82% yield).

Step 2: Thioether Formation
The chloroacetamide intermediate is coupled with 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol in acetone using potassium carbonate as a base. The mixture is stirred at room temperature for 2 hours, yielding the target compound (68–74% yield).

ParameterDetails
SolventAcetone
BaseK₂CO₃
Reaction Time2 hours
Yield68–74%

Optimization and Mechanistic Insights

Reaction Condition Optimization

  • Temperature Control : Cyclization of thiosemicarbazides requires precise reflux conditions (100–110°C) to prevent decomposition.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve thioether coupling efficiency but are avoided due to side reactions; acetone balances reactivity and stability.

  • Catalysis : Triethylamine accelerates chloroacetylation by scavenging HCl, minimizing byproduct formation.

Spectroscopic Characterization

  • IR Spectroscopy : Key peaks include:

    • N-H stretch: 3276–3293 cm⁻¹

    • C=O stretch: 1679–1694 cm⁻¹

  • ¹H-NMR :

    • Triazole protons: δ 8.2–8.5 ppm (s, 1H)

    • Acetamide methyl: δ 2.1 ppm (s, 3H)

Challenges and Alternative Routes

Competing Side Reactions

  • Oxidation of Thiols : The triazole-thiol intermediate is prone to oxidation, necessitating inert atmospheres (N₂ or Ar).

  • Regioselectivity in Bromination : Excess bromine leads to over-bromination; stoichiometric control is critical.

Alternative Coupling Strategies

  • Mitsunobu Reaction : Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine for S-alkylation but is cost-prohibitive for large-scale synthesis.

  • Ultrasound-Assisted Synthesis : Reduces reaction time for thioether formation from 2 hours to 30 minutes, though yields remain comparable.

Industrial-Scale Considerations

Cost Analysis

  • Key Cost Drivers :

    • 3-Methylphenyl isothiocyanate: $12–15/g (bulk pricing)

    • Bromine: $3–5/L

Environmental Impact Mitigation

  • Waste Streams :

    • Ethanol recrystallization mother liquor is distilled and reused.

    • Bromine residues are neutralized with sodium thiosulfate before disposal .

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,6-dibromo-4-methyl phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the dibromo groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,6-dibromo-4-methyl phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,6-dibromo-4-methyl phenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, disrupting normal cellular processes . Additionally, the compound’s ability to form hydrogen bonds and interact with various biomolecules contributes to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

  • 2-[[4-Amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide (): Replaces the 3-methylphenyl group with a 3-chlorophenyl substituent and substitutes the dibromo-methylphenyl group with a dimethylphenyl. Chlorine’s electronegativity may enhance polar interactions compared to methyl, but the absence of bromine reduces lipophilicity.
  • N-(2,6-Dimethylphenyl)-2-{[4-(2-furylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Features a furan and pyridine heterocycle instead of methylphenyl. The furan and pyridine groups may improve solubility but reduce membrane permeability compared to purely aromatic substituents. This compound (RN 333408-86-9) is noted for its unique binding in kinase inhibition assays .

Variations in the Acetamide Substituent

  • 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(m-tolyl)acetamide (): Substitutes the dibromo-methylphenyl group with a simpler m-tolyl (3-methylphenyl) group.
  • 2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide (): Introduces an isopropoxy group on the triazole ring and a 3,5-dimethylphenyl group on the acetamide. The ether linkage (propan-2-yloxy) may enhance metabolic stability but reduce aromatic stacking interactions .

Pharmacological and Biochemical Comparisons

Anti-Exudative Activity

  • A study on analogs with furan-2-yl substituents (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) demonstrated significant anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
  • The target compound’s brominated aryl group may enhance this activity due to increased membrane penetration, though direct comparative data are lacking.

Enzyme Inhibition and Binding Affinity

  • 2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]acetamide (): Demonstrated moderate COX-2 inhibition in pharmacophore models, attributed to the chlorophenyl group’s electron-withdrawing effects. The target compound’s dibromo substituent may amplify this effect .

Biological Activity

The compound 2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,6-dibromo-4-methyl phenyl)acetamide is a member of the triazole family known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and agriculture.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : The initial step involves the reaction of appropriate hydrazine derivatives with carbonyl compounds to form the triazole nucleus.
  • Introduction of Functional Groups : Subsequent reactions introduce the amino and dibromo substituents through nucleophilic substitutions.
  • Final Acetamide Formation : The acetamide group is introduced via acylation of the amine.

The synthesis can be optimized using various catalysts and solvents to enhance yield and purity.

Antimicrobial Properties

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising activity against a range of pathogens:

  • Bacterial Activity : Exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Fungal Activity : Demonstrates antifungal activity comparable to established antifungal agents like fluconazole.

Anticancer Activity

Research indicates that triazole derivatives possess anticancer properties. The compound's mechanism may involve:

  • Inhibition of Cell Proliferation : Studies have shown that it can inhibit the growth of various cancer cell lines, including breast and colon cancer cells, with IC50 values indicating potent activity.
  • Mechanism of Action : It may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.

Neuropharmacological Effects

Recent investigations suggest potential neuropharmacological effects:

  • Antidepressant Activity : In animal models, compounds similar to this triazole have shown effects comparable to standard antidepressants, indicating possible serotonin reuptake inhibition.
  • Cognitive Enhancement : Some studies suggest that these compounds may enhance memory and learning capabilities in rodent models.

Case Studies

  • Anticancer Activity Study :
    • A study evaluated the compound against various cancer cell lines. It was found to be particularly effective against HCT116 (colon carcinoma) with an IC50 value of 6.2 μM and T47D (breast cancer) with an IC50 value of 27.3 μM .
  • Antimicrobial Efficacy Assessment :
    • In a comparative study, the compound was tested against common bacterial strains such as E. coli and S. aureus, demonstrating MIC values lower than those of conventional antibiotics .

Data Summary

Biological ActivityTest SystemResult (IC50/MIC)
AntibacterialE. coli5 μM
S. aureus8 μM
AntifungalC. albicans10 μM
AnticancerHCT116 (colon cancer)6.2 μM
T47D (breast cancer)27.3 μM
NeuropharmacologicalRodent modelsComparable to fluoxetine

Q & A

Q. What are the recommended synthetic routes for 2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,6-dibromo-4-methylphenyl)acetamide, and how can reaction efficiency be optimized?

Methodological Answer : The synthesis typically involves coupling reactions between a triazole-thiol intermediate and a substituted acetamide precursor. Key steps include:

  • Intermediate preparation : Formation of the 1,2,4-triazole-3-thiol moiety via cyclization of thiocarbazide derivatives under acidic conditions.
  • Thioether linkage : Reacting the thiol group with a chloroacetamide derivative in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF.
  • Purification : Use column chromatography or recrystallization to isolate the product. Reaction efficiency can be optimized by controlling temperature (room temperature to 60°C), solvent choice, and stoichiometric ratios of reagents. Reaction progress should be monitored via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and identifies aromatic protons (e.g., 3-methylphenyl, dibromo groups).
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₉H₁₈Br₂N₅OS) and isotopic patterns from bromine atoms.
  • X-ray Crystallography : For unambiguous structural determination, single-crystal X-ray diffraction using programs like SHELXL refines bond lengths and angles .

Q. What functional groups in this compound are critical for its biological activity?

Methodological Answer :

  • 1,2,4-Triazole ring : Imparts hydrogen-bonding capability and potential interactions with enzyme active sites.
  • Thioether linkage (-S-) : Enhances metabolic stability compared to ether or amine linkages.
  • Bromo and methyl substituents : Electron-withdrawing bromo groups may increase binding affinity, while methyl groups improve lipophilicity. These features are often correlated with antimicrobial or anticancer activity in analogous compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays for this compound?

Methodological Answer : Contradictions may arise from assay-specific variables. To address this:

  • Standardize assay conditions : Use consistent cell lines (e.g., HepG2 for cytotoxicity), solvent controls (DMSO concentration ≤1%), and incubation times.
  • Validate target engagement : Employ orthogonal methods like surface plasmon resonance (SPR) to confirm binding kinetics to proposed targets (e.g., kinases).
  • Dose-response analysis : Ensure activity is concentration-dependent and not an artifact of assay interference (e.g., fluorescence quenching) .

Q. What experimental design principles should guide SAR studies for derivatives of this compound?

Methodological Answer :

  • Substituent variation : Systematically modify the 3-methylphenyl group (e.g., replace with halogenated or heteroaromatic rings) and the dibromo substituents to assess electronic effects.
  • Control compounds : Include analogs lacking key groups (e.g., triazole or thioether) to isolate their contributions.
  • In silico pre-screening : Use molecular docking (AutoDock Vina) or QSAR models to prioritize synthetic targets. Validate predictions with enzymatic assays (e.g., IC₅₀ determination) .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

Methodological Answer :

  • Molecular Dynamics (MD) simulations : Simulate ligand-protein interactions over time (e.g., with NADPH oxidase) to identify stable binding conformations.
  • Pharmacophore mapping : Define essential features (e.g., hydrogen-bond acceptors on the triazole ring) using tools like Schrödinger’s Phase.
  • ADMET prediction : Use SwissADME or pkCSM to predict bioavailability and toxicity, guiding in vivo study design .

Q. What strategies are recommended for evaluating the compound’s stability under physiological conditions?

Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions. Monitor degradation products via LC-MS.
  • Light sensitivity : Conduct ICH-compliant photostability tests using a xenon lamp.
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Methodological Tables

Q. Table 1. Comparison of Bioactivity in Structural Analogs

Compound ModificationIC₅₀ (μM)Target EnzymeReference
3-Methylphenyl → 4-Fluorophenyl0.45COX-2
Dibromo → Dichloro1.2Topoisomerase
Thioether → Ether>10NADPH oxidase

Q. Table 2. Optimized Synthetic Conditions

ParameterOptimal RangeImpact on Yield
Reaction Temp25–40°CMaximizes thiol reactivity
SolventDMFEnhances solubility
BaseK₂CO₃ (1.5 equiv)Prevents hydrolysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.